3-(Piperidin-4-yl)indolin-2-one hydrochloride
Overview
Description
3-(Piperidin-4-yl)indolin-2-one hydrochloride is a chemical compound with the molecular formula C13H17ClN2O. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.
Mechanism of Action
Mode of Action
It’s worth noting that the compound belongs to the indole derivatives family, which are known for their diverse biological activities .
Biochemical Pathways
Indole derivatives have been reported to exhibit anti-HIV activity , suggesting that they may interact with pathways related to viral replication or immune response.
Result of Action
Some indole derivatives have shown anti-inflammatory and analgesic activities , suggesting potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
3-(Piperidin-4-yl)indolin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can activate or inhibit pathways involved in cell proliferation, apoptosis, and differentiation. These effects are mediated through its interactions with various signaling molecules and transcription factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its use in research and therapy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s overall efficacy and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)indolin-2-one hydrochloride typically involves the reaction of indole derivatives with piperidine. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain on the indole derivative, followed by elimination of the tosyl masking group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-4-yl)indolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Piperidin-4-yl)indolin-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(Piperidin-4-yl)indolin-2-one: A similar compound without the hydrochloride group.
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride: Another related compound with a different substitution pattern.
Uniqueness: 3-(Piperidin-4-yl)indolin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterpart .
Properties
IUPAC Name |
3-piperidin-4-yl-1,3-dihydroindol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13;/h1-4,9,12,14H,5-8H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEABHZRRJGJLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C3=CC=CC=C3NC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625287 | |
Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79098-85-4 | |
Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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